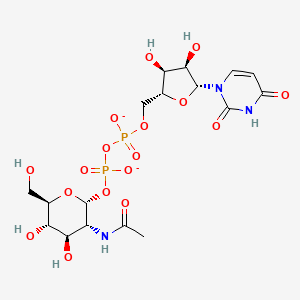

UDP-N-acetyl-alpha-D-glucosamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

UDP-N-acetyl-alpha-D-glucosamine(2-) is dianion of this compound arising from deprotonation of both free diphosphate OH groups; major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a nucleotide-sugar oxoanion and an UDP-monosaccharide(2-). It is a conjugate base of an this compound.

Wissenschaftliche Forschungsanwendungen

Enzymatic Applications

Substrate for Glycosyltransferases

UDP-GlcNAc serves as an essential substrate for various glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to other molecules. For instance, studies have demonstrated that UDP-GlcNAc can act as an acceptor substrate for beta-1,4-galactosyltransferase, leading to the synthesis of UDP-LacNAc, a significant disaccharide in glycoprotein biosynthesis . This enzymatic activity is pivotal in understanding glycan structures and their biological implications.

Fluorometric Assays

The specificity of certain enzymes for UDP-GlcNAc has led to the development of sensitive assays for its detection. For example, a method utilizing the MMP0352 protein from Methanococcus maripaludis allows for the fluorometric analysis of UDP-GlcNAc with a detection limit as low as 0.2 μM . Such assays are crucial for high-throughput screening in metabolic studies.

Metabolic Pathways

Biosynthesis of Cell Wall Components

UDP-GlcNAc is a key precursor in the biosynthesis of peptidoglycan and lipopolysaccharides, which are vital components of bacterial cell walls. The pathway involves several enzymatic steps starting from fructose-6-phosphate and is regulated by various factors within the cell . Understanding these pathways can aid in developing novel antibacterial agents targeting UDP-GlcNAc synthesis.

Regulatory Mechanisms

Research has shown that UDP-GlcNAc can inhibit its own biosynthetic pathway, indicating a feedback mechanism that regulates its concentration within cells . This regulatory role underscores its importance in maintaining cellular homeostasis and response to environmental changes.

Therapeutic Applications

Anti-inflammatory Properties

UDP-GlcNAc and its derivatives have been investigated for their anti-inflammatory effects. Recent studies have synthesized new derivatives of N-acetyl glucosamine that exhibit significant inhibition of pro-inflammatory cytokines like IL-6 and TNF-alpha in mouse models . These findings suggest potential applications in treating inflammation-related diseases.

Role in Glycosylation and Disease

Alterations in UDP-GlcNAc levels have been linked to various diseases, including cancer and neurodegenerative disorders. The modulation of protein O-GlcNAcylation—a post-translational modification involving UDP-GlcNAc—has been shown to influence cell signaling pathways relevant to these diseases . Consequently, targeting UDP-GlcNAc metabolism may offer new therapeutic strategies.

Industrial Applications

Production from Chitin

UDP-GlcNAc is derived from N-acetylglucosamine, which can be industrially produced from chitin, a biopolymer abundant in crustacean shells. Advances in biotransformation methods have enabled efficient conversion processes that utilize chitin as a substrate for producing N-acetylglucosamine and subsequently UDP-GlcNAc . This not only provides a renewable resource but also contributes to waste reduction in seafood industries.

Summary Table: Key Applications of this compound

Eigenschaften

Molekularformel |

C17H25N3O17P2-2 |

|---|---|

Molekulargewicht |

605.3 g/mol |

IUPAC-Name |

[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/p-2/t7-,8-,10-,11-,12-,13-,14-,15-,16-/m1/s1 |

InChI-Schlüssel |

LFTYTUAZOPRMMI-CFRASDGPSA-L |

Isomerische SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |

Kanonische SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.